Metolachlor-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

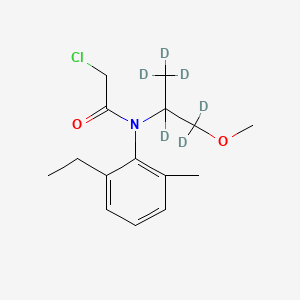

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-XCPSXBTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010012 | |

| Record name | Metolachlor-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-97-0 | |

| Record name | Metolachlor-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metolachlor-d6: A Technical Guide to its Application as an Internal Standard in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the critical role of Metolachlor-d6 in modern analytical research. Primarily utilized as an internal standard, this deuterated analog of the widely used herbicide Metolachlor is indispensable for the accurate quantification of its parent compound and associated metabolites in complex environmental and biological matrices. Its application significantly enhances the reliability and precision of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis. By introducing a known quantity of the isotopically labeled standard into a sample, variations in sample preparation, chromatographic separation, and instrument response can be effectively normalized. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly throughout the analytical process. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise ratiometric quantification.

This technique is crucial for a variety of research applications, including:

-

Environmental Monitoring: Accurately determining the concentration of Metolachlor and its degradation products in water and soil samples.[1][2][3][4]

-

Metabolism Studies: Investigating the metabolic fate of Metolachlor in organisms by tracing the formation of its metabolites.[5]

-

Food Safety Analysis: Quantifying residue levels in agricultural products to ensure compliance with regulatory limits.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the analysis of Metolachlor using this compound as an internal standard, compiled from various analytical methodologies.

Table 1: LC-MS/MS Parameters for Metolachlor Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 284.1 | |

| Product Ion 1 (m/z) | 252.1 | |

| Product Ion 2 (m/z) | 176.1 | |

| Collision Energy (V) | Varies by instrument | |

| Limit of Quantification (LOQ) in Water | 0.075 - 0.10 ppb | |

| Limit of Detection (LOD) in Water | 0.05 ppb |

Table 2: GC-MS Parameters for Metolachlor Analysis

| Parameter | Value | Reference |

| Monitored Ion 1 (m/z) | 238 | |

| Monitored Ion 2 (m/z) | 240 | |

| Retention Time | Varies by column and conditions | |

| Limit of Detection (LOD) in Soil | 0.5 ppb | |

| Limit of Detection (LOD) in Water | 0.05 ppb |

Experimental Protocols and Workflows

The accurate quantification of Metolachlor using this compound involves a multi-step process, from sample collection and preparation to instrumental analysis.

Sample Preparation for Water Analysis

A common procedure for the analysis of Metolachlor in water samples involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

Isotope Dilution Mass Spectrometry Analysis

Following sample preparation, the extract is injected into an LC-MS/MS or GC-MS system. The instrument is operated in a mode that allows for the simultaneous monitoring of the characteristic mass-to-charge ratios (m/z) of both Metolachlor and this compound.

The concentration of Metolachlor in the original sample is then determined by comparing the ratio of the peak area of the native analyte to that of the deuterated internal standard against a calibration curve prepared with known concentrations of both compounds.

Signaling Pathways and Logical Relationships

The use of this compound is fundamentally based on the principles of isotope dilution. The logical relationship for accurate quantification is depicted below.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. epa.gov [epa.gov]

- 3. [PDF] Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. epa.gov [epa.gov]

- 5. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

Metolachlor-d6 (CAS Number 1219803-97-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor-d6 is the deuterated analog of Metolachlor, a widely used chloroacetanilide herbicide. Its primary application in scientific research is as an internal standard for the accurate quantification of Metolachlor in various environmental and biological matrices.[1][2] The incorporation of six deuterium atoms into the propyl group of the molecule provides a distinct mass difference, enabling precise and reliable measurements through mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectroscopic data, and analytical applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1219803-97-0 | [3] |

| Molecular Formula | C₁₅H₁₆D₆ClNO₂ | [4] |

| Molecular Weight | 289.83 g/mol | [3] |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |

| Synonyms | Metolachlor D6 (propyl D6), (+/-)-Metolachlor-d6 (propyl-d6) | |

| Physical State | Pale Yellow Oil | |

| Melting Point | -62 °C | |

| Boiling Point | 100 °C | |

| Storage Temperature | -20°C |

Synthesis and Purification

-

Reductive Amination: Reaction of 2-ethyl-6-methylaniline with a deuterated analog of methoxyacetone, followed by reduction.

-

Acylation: Acylation of the resulting secondary amine with chloroacetyl chloride.

The key to synthesizing this compound lies in the use of a deuterated precursor for the methoxypropylamine side chain.

A plausible synthetic pathway is illustrated in the diagram below:

Caption: Plausible synthetic pathway for this compound.

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, to ensure high purity required for its use as an analytical standard.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is similar to that of Metolachlor, with characteristic shifts in fragment ions containing the deuterated propyl group. This mass shift is the basis for its use in isotope dilution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available ¹H NMR spectrum for this compound is not available, it is expected to show a significant reduction in signal intensity and complexity in the region corresponding to the propyl protons compared to the non-deuterated standard. The absence of signals from the deuterated positions confirms the isotopic labeling. The ¹³C NMR spectrum would show signals for all carbon atoms, with those directly bonded to deuterium potentially exhibiting altered splitting patterns and chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be very similar to that of Metolachlor, with the primary difference being the appearance of C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of the non-deuterated compound.

Experimental Protocols: Application as an Internal Standard

This compound is predominantly used as an internal standard in isotope dilution methods for the quantification of Metolachlor in various matrices. The general workflow for such an analysis is outlined below.

Caption: General workflow for the analysis of Metolachlor using this compound as an internal standard.

Detailed Methodology for Water Sample Analysis

The following is a representative protocol for the determination of Metolachlor in water samples using this compound as an internal standard, adapted from established environmental analytical methods.

1. Sample Preparation:

- Collect a known volume of water sample (e.g., 500 mL).

- Fortify the sample with a known amount of this compound stock solution to achieve a final concentration relevant to the expected analyte concentration.

- Perform solid-phase extraction (SPE) using a C18 cartridge to extract both the analyte and the internal standard.

- Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).

- Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Instrumental Analysis (LC-MS/MS):

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Metolachlor: Monitor specific precursor-to-product ion transitions.

- This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.

3. Quantification:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of Metolachlor and a constant concentration of this compound.

- Plot the ratio of the peak area of Metolachlor to the peak area of this compound against the concentration of Metolachlor.

- Calculate the concentration of Metolachlor in the unknown sample by using the measured peak area ratio and the calibration curve.

Applications in Research and Development

The use of this compound as an internal standard is critical in a variety of research fields:

-

Environmental Monitoring: Accurately quantifying Metolachlor residues in soil, groundwater, and surface water to assess environmental contamination and fate.

-

Food Safety: Determining Metolachlor residues in agricultural products to ensure compliance with regulatory limits.

-

Toxicology Studies: Precisely measuring the concentration of Metolachlor in biological samples during toxicological and pharmacokinetic studies.

-

Drug Metabolism Studies: Although not a pharmaceutical itself, the principles of using deuterated standards are directly applicable to drug development, where they are used to study the metabolism and pharmacokinetics of drug candidates.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and reliable quantification of the herbicide Metolachlor. Its well-defined physicochemical properties and the established analytical workflows utilizing it as an internal standard in mass spectrometry-based methods ensure high-quality data in environmental, agricultural, and toxicological research. The ability to perform precise quantification through isotope dilution makes this compound a critical component in ensuring food safety and monitoring environmental quality.

References

Synthesis and Isotopic Purity of Metolachlor-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Metolachlor-d6. This compound serves as a crucial internal standard for the quantitative analysis of Metolachlor, a widely used herbicide, in various matrices. This guide details a proposed synthetic pathway, outlines state-of-the-art analytical methodologies for determining isotopic enrichment, and presents data in a clear, structured format for easy interpretation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process adapted from established methods for the synthesis of unlabeled Metolachlor.[1] The key to producing the deuterated analog is the use of a deuterated starting material, specifically acetone-d6, to introduce the deuterium labels into the methoxypropyl moiety of the final molecule.

Proposed Synthetic Pathway

The proposed synthesis involves two primary stages:

-

Reductive Amination: Reaction of 2-ethyl-6-methylaniline with 1-methoxypropan-2-one-1,1,1,3,3,3-d6 to form the intermediate N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-1,1,1,3,3,3-d6)amine.

-

Acylation: Acylation of the deuterated intermediate with chloroacetyl chloride to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established procedures for the synthesis of unlabeled Metolachlor and general deuteration techniques.

Step 1: Reductive Amination

-

Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol, add 1-methoxypropan-2-one-1,1,1,3,3,3-d6 (1.1 equivalents).

-

Catalyst Addition: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture at room temperature. The reaction can also be carried out under catalytic hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-1,1,1,3,3,3-d6)amine.

Step 2: Acylation

-

Reaction Setup: Dissolve the crude deuterated amine from the previous step in a suitable aprotic solvent, such as dichloromethane or toluene, and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Analytical Workflow

The following diagram outlines the workflow for the analysis of the isotopic purity of synthesized this compound.

Caption: General workflow for determining the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of this compound.

-

Data Analysis: Determine the relative intensities of the peaks corresponding to the unlabeled Metolachlor (M+0) and the deuterated isotopologues (M+1 to M+6). The isotopic purity is calculated based on the relative abundance of the desired M+6 ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuterium incorporation.

Experimental Protocol:

-

Sample Preparation: Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the positions where deuterium is expected and compare them to the integrals of protons at non-deuterated positions. A significant reduction in the integral of the target protons indicates successful deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H NMR spectrum at the chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. The integral of these signals can be used to quantify the level of deuteration.

-

Data Presentation

The quantitative data obtained from the synthesis and isotopic purity analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Synthesis Data

| Parameter | Expected Value |

| Step 1: Reductive Amination | |

| Yield | > 80% |

| Purity (by GC-MS) | > 95% |

| Step 2: Acylation | |

| Yield | > 85% |

| Overall Yield | > 68% |

| Chemical Purity (by HPLC) | > 98% |

Isotopic Purity Data

| Analytical Technique | Parameter | Expected Result |

| HRMS | Relative Abundance of M+6 | > 98% |

| Relative Abundance of M+0 to M+5 | < 2% | |

| ¹H NMR | Integral of methoxypropyl protons | Significantly reduced |

| ²H NMR | Presence of signals for D at methoxypropyl positions | Confirmed |

| Calculated Isotopic Purity | Overall Isotopic Enrichment | > 98% |

This technical guide provides a framework for the synthesis and rigorous quality control of this compound. Adherence to these proposed protocols and analytical methods will ensure the production of a high-purity internal standard suitable for demanding research and analytical applications.

References

The Unseen Partner: A Technical Guide to Metolachlor-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, achieving accurate and reliable quantification of target analytes is paramount. This is especially true in complex matrices such as environmental samples or biological fluids, where variability in sample preparation and instrument response can introduce significant error. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, and for the widely used herbicide metolachlor, its deuterated analog, metolachlor-d6, serves as this crucial, unseen partner. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers and professionals in the field.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is a direct application of isotope dilution mass spectrometry (IDMS). The fundamental principle lies in the near-identical physicochemical properties of a deuterated compound to its unlabeled counterpart. This compound, where six hydrogen atoms have been replaced by deuterium, behaves virtually identically to metolachlor during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.

However, due to the mass difference between hydrogen (1 amu) and deuterium (2 amu), this compound has a higher molecular weight than metolachlor. This mass difference is readily distinguished by a mass spectrometer, allowing for the simultaneous but separate detection of both the analyte (metolachlor) and the internal standard (this compound).

By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant despite variations in sample handling or instrument performance, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize the key quantitative data for metolachlor and this compound, essential for developing and validating analytical methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Metolachlor | C₁₅H₂₂ClNO₂ | 283.79 |

| This compound | C₁₅H₁₆D₆ClNO₂ | 289.83 |

Table 1: Physicochemical Properties of Metolachlor and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Metolachlor | 284.1 | 176.2 | 134.1 | 24 / 32 |

| This compound | 290.1 | 176.2 | 137.1 | Not specified |

Table 2: Exemplary LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions .[1] Note: Optimal collision energies may vary between instruments.

| Chromatographic System | Metolachlor Retention Time (min) | This compound Retention Time (min) | Comments |

| Liquid Chromatography | ~6.01 | Expected to be nearly identical to metolachlor | Co-elution is a critical requirement for an ideal internal standard.[1] |

| Gas Chromatography | ~14.5 | Expected to be nearly identical to metolachlor | Co-elution is also critical in GC-MS methods. |

Table 3: Chromatographic Retention Times .

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. The following is a representative methodology for the analysis of metolachlor in water samples using this compound as an internal standard, based on common practices in environmental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Fortification: Collect a 50 mL water sample. Prior to extraction, spike the sample with a known concentration of this compound in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained metolachlor and this compound from the cartridge with 5 mL of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 10:90 acetonitrile:water).

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor and product ions for both metolachlor and this compound as detailed in Table 2.

-

Instrument Parameters: Optimize gas temperatures, gas flows, and ion optics for maximum sensitivity.

-

Visualizing the Workflow and Logic

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of metolachlor. Its role as an internal standard, founded on the principles of isotope dilution mass spectrometry, allows for the effective correction of analytical variability. By understanding the core mechanism of its action and implementing robust, well-defined experimental protocols, researchers can ensure the generation of high-quality, reliable data in their scientific endeavors. This technical guide provides a foundational understanding and practical framework for the successful application of this compound in analytical methodologies.

References

physical and chemical properties of deuterated Metolachlor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of deuterated Metolachlor (Metolachlor-d6), its mechanism of action, and its primary application as an internal standard in analytical chemistry.

Introduction

Metolachlor is a widely used pre-emergent herbicide from the chloroacetanilide class, effective against annual grasses and certain broadleaf weeds in crops like corn, soybeans, and cotton.[1][2] Deuterated Metolachlor is a stable isotope-labeled version of the parent compound where six hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[4][5] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, allowing for accurate correction of procedural variability.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below, with data for unlabeled Metolachlor provided for comparison.

| Property | Deuterated Metolachlor (this compound) | Unlabeled Metolachlor |

| CAS Number | 1219803-97-0 | 51218-45-2 |

| Molecular Formula | C₁₅H₁₆D₆ClNO₂ | C₁₅H₂₂ClNO₂ |

| Molecular Weight | 289.83 g/mol | 283.80 g/mol |

| Accurate Mass | 289.1716 Da | 283.1390 Da |

| Appearance | Neat (form not specified) | Off-white to colorless liquid |

| Melting Point | -62 °C | Not specified |

| Boiling Point | 100 °C (at unspecified low pressure) | 100 °C at 0.001 mmHg |

| Water Solubility | Not specified; expected to be similar to unlabeled | 530 mg/L at 20 °C |

| Storage Temperature | -20°C | Not specified |

| Purity | >95% (HPLC) | Not applicable |

Mechanism of Action

Deuteration does not alter the fundamental biochemical mechanism of the molecule. Metolachlor acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is achieved by blocking the activity of fatty acid elongase enzymes, which are critical for building fatty acids with 20 or more carbons. These VLCFAs are essential components for forming cell membranes and the protective outer cuticle of the plant. By disrupting their production, Metolachlor halts the growth of roots and shoots in germinating weed seedlings, leading to their death before they can emerge from the soil.

The following diagram illustrates the biochemical pathway inhibited by Metolachlor.

References

Metolachlor-d6 safety data sheet and handling precautions

For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like Metolachlor-d6 is paramount for ensuring laboratory safety and data integrity. This compound, a deuterated analog of the widely used herbicide Metolachlor, is primarily utilized in research settings for applications such as mass spectrometry-based analysis and metabolic studies.[1] This guide provides a comprehensive overview of the safety data and handling precautions for this compound, compiled from various safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2] It is crucial to understand its GHS classification to handle it appropriately.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)[3]

-

Acute Toxicity, Inhalation (Category 4)[3]

-

Skin Sensitization (Category 1)[4]

-

Hazardous to the aquatic environment, acute and long-term (Category 1)

Signal Word: Warning

Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H317: May cause an allergic skin reaction.

-

H410: Very toxic to aquatic life with long-lasting effects.

The logical relationship of the relevant GHS pictograms is illustrated in the diagram below.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

| Property | Value |

| Molecular Formula | C₁₅H₁₆D₆ClNO₂ |

| Molecular Weight | 289.83 g/mol |

| CAS Number | 1219803-97-0 |

| Appearance | White to off-white solid or tan to brown oily liquid (for non-deuterated) |

| Solubility | Slightly soluble in water. Soluble in most organic solvents. |

| Storage Temperature | Recommended at -20°C or room temperature. Keep containers tightly closed in a dry, cool, and well-ventilated place. |

Toxicological Data

The toxicological profile of Metolachlor is well-documented, and similar precautions should be taken for its deuterated form.

| Metric | Value | Species |

| LD50 (Oral) | 1200 - 2780 mg/kg | Rat |

| LD50 (Dermal) | >2000 mg/kg | Rat |

Health Effects:

-

Acute: Harmful if swallowed or inhaled. Exposure can lead to symptoms like abdominal cramps, diarrhea, nausea, weakness, and dizziness. It may cause irritation to the skin, eyes, and respiratory tract.

-

Chronic: Repeated skin contact may cause skin sensitization and allergic reactions. It can also cause damage to the liver.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not identified Metolachlor or its components as a probable, possible, or confirmed human carcinogen at levels greater than 0.1%.

Handling and Personal Protection

A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood to minimize inhalation exposure.

-

Eyewash stations and emergency showers should be readily available in the work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., PVC or rubber) and a lab coat or protective overalls should be worn. Wash hands thoroughly with soap and water after handling and before breaks.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. |

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters. Spills should be contained to prevent environmental contamination.

-

Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the material in a suitable, closed container for disposal as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a heavy water stream.

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container. Keep away from food, feed, and incompatible materials such as strong acids and bases. Protect from direct sunlight and sources of ignition.

-

Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

By adhering to these safety protocols and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

Technical Guide: Solubility Profile of Metolachlor-d6 in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the solubility of Metolachlor-d6, a deuterated analog of the herbicide Metolachlor, in various organic solvents. The information herein is critical for the preparation of stock solutions, analytical standards, and formulations in research and development settings. Given the limited direct data on this compound, this guide leverages solubility data for the structurally analogous compounds, Metolachlor and S-Metolachlor, to provide a reliable solubility profile.

Introduction to this compound

This compound is the deuterium-labeled version of Metolachlor, a widely used chloroacetanilide herbicide.[1] In analytical and research applications, deuterated standards like this compound are indispensable for isotope dilution mass spectrometry, serving as internal standards to ensure accurate quantification of the parent compound in various matrices. Understanding its solubility is the first step in its effective utilization in the laboratory.

Quantitative Solubility Data

The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Metolachlor, and its enantiomer, S-Metolachlor. The following table summarizes the available solubility data for Metolachlor and S-Metolachlor in a range of common organic solvents. This data serves as a strong proxy for the solubility of this compound.

| Organic Solvent | Solubility (at 25°C) | Data Reference |

| n-Hexane | Completely Miscible | [2] |

| Toluene | Completely Miscible | [2][3] |

| Dichloromethane | Completely Miscible | [2] |

| Methanol | Completely Miscible | |

| n-Octanol | Completely Miscible | |

| Acetone | Completely Miscible | |

| Ethyl Acetate | Completely Miscible | |

| Acetonitrile | Soluble (100 µg/mL solution is commercially available) | |

| Benzene | Miscible | |

| Xylene | Miscible | |

| Ethanol | Miscible | |

| Dimethylformamide | Miscible | |

| Dichloroethane | Miscible | |

| Cyclohexanone | Miscible |

Note: "Completely Miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (neat compound)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be more than the anticipated saturation point.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Commercial Availability and Application of Metolachlor-d6 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of the Metolachlor-d6 analytical standard. It also details its application in analytical methodologies, particularly as an internal standard for chromatographic analysis, and explores the metabolic pathways of Metolachlor. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.

Commercial Availability of this compound

This compound, the deuterated analog of the widely used herbicide Metolachlor, is readily available from several reputable suppliers of analytical standards. It is primarily used as an internal standard in quantitative analysis to improve the accuracy and precision of results by correcting for variations in sample preparation and instrument response. The table below summarizes the offerings from various commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Formats & Sizes |

| LGC Standards | This compound | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | >95% (HPLC) | Neat (5 mg, 10 mg, 100 mg) |

| CDN Isotopes | (±)-Metolachlor-d6 (propyl-d6) | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | 98 atom % D | Neat (0.01 g, 0.05 g) |

| MedChemExpress | This compound | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | 98.58% | Neat (1 mg, 5 mg) |

| Biosynth | This compound | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | Not specified | Neat (Inquire for sizes) |

| Achemtek | This compound (propyl-d6) Solution | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | 98+% | 100 µg/mL in Toluene |

| ESSLAB | This compound (propyl-d6) | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | Not specified | 100 µg/mL in Isooctane (1 mL) |

| Fisher Scientific | LGC Standards USA this compound | 1219803-97-0 | Not specified | Not specified | Inquire for details |

Experimental Protocols for Metolachlor Analysis using this compound

This compound is an ideal internal standard for the quantification of Metolachlor and its metabolites in various environmental and biological matrices. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.

Analysis of Metolachlor in Water Samples

This protocol is adapted from methodologies developed for the analysis of herbicides and their degradation products in ground and surface water.[1]

2.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

To a 50 mL water sample, add a known concentration of this compound internal standard solution.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (Metolachlor and this compound) using an appropriate solvent, such as 80/20 methanol/water (v/v).[1]

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent, such as 10/90 acetonitrile/water (v/v), for LC-MS/MS analysis.[1]

2.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Metolachlor.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both Metolachlor and this compound are monitored.

-

Analysis of Metolachlor in Soil Samples

This protocol outlines a general procedure for the extraction and analysis of Metolachlor from soil matrices.

2.2.1. Sample Preparation: Solvent Extraction

-

Homogenize the soil sample to ensure uniformity.

-

Weigh a subsample of the soil (e.g., 10-20 g) into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard.

-

Add an extraction solvent, such as acetonitrile or a mixture of methanol and water.[2]

-

Vortex or shake the sample vigorously to ensure thorough extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (the liquid extract).

-

The extract may require a clean-up step, such as dispersive solid-phase extraction (d-SPE), to remove matrix interferences before LC-MS/MS analysis.

2.2.2. LC-MS/MS Analysis

The LC-MS/MS conditions are generally similar to those used for water analysis, with potential modifications to the gradient elution profile to optimize separation from any remaining matrix components.

Signaling and Metabolic Pathways of Metolachlor

Understanding the metabolic fate of Metolachlor is crucial for assessing its environmental impact and potential toxicity.

Metolachlor Detoxification Pathway in Plants

In plants, Metolachlor undergoes a multi-phase detoxification process to render it less toxic.[3] This primarily involves conjugation with glutathione (GSH), a key antioxidant, followed by further processing and compartmentalization.

Mammalian Metabolism of Metolachlor

In mammals, Metolachlor is primarily metabolized in the liver. While the complete metabolic pathway is complex and not as fully elucidated as in plants, evidence suggests the involvement of cytochrome P450 (CYP450) enzymes in its biotransformation. The initial steps likely involve oxidation and dechlorination, followed by conjugation reactions to facilitate excretion.

References

- 1. Evaluation of the toxicological effects of atrazine-metolachlor in male rats: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer incidence and metolachlor use in the Agricultural Health Study: An update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Metolachlor in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in various crops.[1] Its extensive use has led to concerns about its persistence and potential contamination of soil and water resources, necessitating sensitive and accurate analytical methods for its quantification in environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of Metolachlor residues.[2][3][4] To ensure the accuracy and reliability of quantitative results, the use of an internal standard is crucial to compensate for variations during sample preparation and instrumental analysis.[5] This application note details a robust GC-MS method for the quantification of Metolachlor, employing Metolachlor-d6 as an internal standard.

Principle of Using this compound as an Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards for mass spectrometry-based methods. This compound has a chemical structure identical to Metolachlor, except that six hydrogen atoms have been replaced by deuterium atoms. This results in a compound that co-elutes with the native Metolachlor from the GC column and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to the mass difference, the molecular ion and characteristic fragment ions of this compound will have a higher mass-to-charge ratio (m/z), allowing for their distinct detection. By adding a known amount of this compound to every sample and standard, the ratio of the analyte response to the internal standard response can be used for quantification, effectively correcting for any analyte loss during sample processing or fluctuations in injection volume.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetone, n-hexane, dichloromethane, acetonitrile (pesticide residue grade or equivalent).

-

Standards: Metolachlor (analytical standard, >95% purity), this compound (internal standard).

-

Reagents: Anhydrous sodium sulfate, magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, syringe filters (0.22 µm), solid-phase extraction (SPE) cartridges (if required).

Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Accurately weigh and dissolve an appropriate amount of Metolachlor and this compound standards in acetone to prepare individual stock solutions of 1000 mg/L. Store these solutions at 4°C in the dark.

-

Internal Standard Working Solution (10 mg/L): Prepare a working solution of this compound by diluting the stock solution with acetone.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Metolachlor stock solution with n-hexane to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L). Fortify each calibration standard with the this compound internal standard working solution to a final concentration of 10 µg/L.

Sample Preparation (QuEChERS Method for Soil/Vegetable Samples)

-

Homogenization: Homogenize the collected sample to ensure uniformity.

-

Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 µL of the 10 mg/L this compound internal standard working solution. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Cleanup (if necessary): Transfer a portion of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent for cleanup of fatty matrices. Vortex for 30 seconds and centrifuge.

-

Final Extract: Take an aliquot of the final supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent.

-

Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 1 µL injection volume, injector temperature 250°C.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MSD Parameters:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Metolachlor: Quantifier ion m/z 162, Qualifier ions m/z 238, 146

-

This compound: Quantifier ion m/z 168, Qualifier ions m/z 244, 152

-

-

Data Presentation

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following table summarizes typical quantitative data for Metolachlor analysis.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 - 2.0 µg/kg |

| Limit of Quantitation (LOQ) | 0.15 - 5.0 µg/kg |

| Average Recovery (%) | 85 - 115% |

| Relative Standard Deviation (RSD, %) | < 15% |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for GC-MS analysis of Metolachlor using an internal standard.

Caption: Logical relationship in internal standard quantification.

References

- 1. Simultaneous determination of metolachlor, pendimethalin and oxyfluorfen in bulb vegetables using gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 3. repository.iuls.ro [repository.iuls.ro]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Metolachlor-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Metolachlor using its deuterated internal standard, Metolachlor-d6, by isotope dilution mass spectrometry. Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for the control of various grasses and broadleaf weeds in numerous crops.[1][2][3] Isotope dilution mass spectrometry is a highly accurate and precise analytical technique that corrects for sample matrix effects and variations in instrument response by incorporating a stable isotope-labeled internal standard.

Principle of the Method

The core principle of this analytical method is the addition of a known amount of this compound to a sample containing an unknown amount of Metolachlor. This compound is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte of interest, Metolachlor, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] The primary difference is the mass-to-charge ratio (m/z) due to the deuterium labeling, allowing for their distinct detection by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Metolachlor using this compound as an internal standard in various matrices.

| Parameter | Water | Soil |

| Limit of Quantification (LOQ) | 0.050 - 0.10 µg/L[4] | 0.4 - 2.5 µg/kg |

| Limit of Detection (LOD) | 0.125 ng injected | Not specified |

| Recovery | 95 - 105% | Not specified |

| Linearity Range | 0.01 - 5 µg/L | Not specified |

Experimental Protocols

Sample Preparation (Water Samples)

This protocol is adapted from established methods for the analysis of Metolachlor in water.

Materials:

-

Water sample

-

This compound internal standard solution (e.g., 50 pg/µL in methanol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

HPLC vials with caps

Procedure:

-

Allow the water sample to reach ambient temperature and mix thoroughly.

-

Transfer a 900 µL aliquot of the water sample into an HPLC vial.

-

Add 100 µL of the this compound internal standard solution (e.g., 50 pg/µL) to the HPLC vial. This results in a final internal standard concentration of 5.0 pg/µL in the sample.

-

Cap the vial and vortex to ensure complete mixing.

-

The sample is now ready for LC-MS/MS analysis.

Sample Preparation (Soil Samples) - Solid-Liquid Extraction

This protocol is a general approach for the extraction of Metolachlor from soil matrices.

Materials:

-

Soil sample, sieved (2 mm mesh)

-

This compound internal standard solution

-

Extraction solvent (e.g., Methanol or Acetonitrile)

-

Centrifuge and centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 10:90 Acetonitrile:Water)

Procedure:

-

Weigh approximately 20 grams of the homogenized soil sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add a sufficient volume of extraction solvent (e.g., 20-30 mL of methanol).

-

Vortex or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.

-

Centrifuge the sample at a specified speed and duration (e.g., 2400 rcf for 20 minutes) to separate the soil from the solvent.

-

Carefully collect the supernatant (the extraction solvent).

-

For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. For more complex matrices, an optional SPE cleanup step can be performed.

-

If using SPE, condition the C18 cartridge, load the sample extract, wash away interferences, and elute the analyte and internal standard with an appropriate solvent (e.g., 80/20 methanol/water).

-

Evaporate the eluate to near dryness and reconstitute in the final injection solvent.

-

Transfer the final extract to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: A suitable C18 column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor/Product Ion Transitions:

-

Metolachlor: Specific precursor and product ions should be determined by direct infusion or from literature.

-

This compound: The precursor ion will be 6 m/z units higher than Metolachlor. Product ions may be the same or shifted depending on the fragmentation pattern.

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument and transitions.

Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of Metolachlor and a constant concentration of this compound.

-

Analyze the calibration standards using the developed LC-MS/MS method.

-

Generate a calibration curve by plotting the peak area ratio (Metolachlor peak area / this compound peak area) against the concentration of Metolachlor.

-

Analyze the prepared samples and determine the peak area ratio of the analyte to the internal standard.

-

Calculate the concentration of Metolachlor in the samples using the calibration curve.

Visualizations

Caption: Experimental workflow for Metolachlor analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Preparation of Metolachlor-d6 Standard Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Metolachlor-d6 standard solutions. This compound is a deuterated analog of Metolachlor, a widely used herbicide. In analytical chemistry, isotopically labeled compounds like this compound are crucial for use as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS/MS) methods. Their use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

| Property | Value |

| Chemical Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide |

| Synonyms | Metolachlor D6 (propyl D6) |

| CAS Number | 1219803-97-0 |

| Molecular Formula | C₁₅H₁₆D₆ClNO₂ |

| Molecular Weight | 289.83 g/mol |

| Appearance | Varies; may be a solid or liquid |

| Storage Temperature | Recommended at -20°C or below for long-term storage. |

| Purity | Typically >95% (HPLC) |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and toluene. |

| Safety Precautions | Harmful if swallowed or inhaled. May cause an allergic skin reaction.[1] Wear protective gloves, clothing, and eye protection.[1] Use in a well-ventilated area or with a fume hood.[1] |

Experimental Protocols

The following protocols detail the preparation of stock and working standard solutions of this compound. These solutions are suitable for use as internal standards in a variety of analytical methods.

Materials and Equipment

-

This compound analytical standard (neat material or certified solution)

-

High-purity solvents (e.g., acetonitrile, methanol, HPLC grade or equivalent)

-

Calibrated analytical balance (readable to at least 0.0001 g)

-

Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 25 mL, 100 mL)

-

Calibrated micropipettes (various ranges)

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol 1: Preparation of a 100 µg/mL Stock Solution from Neat Material

This protocol describes the preparation of a primary stock solution from a solid or neat liquid standard.

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat or directly into a 100 mL Class A volumetric flask. Record the exact weight.

-

Dissolution: Add a small volume of the chosen solvent (e.g., acetonitrile) to the volumetric flask to dissolve the standard. Gently swirl the flask or use an ultrasonic bath to ensure complete dissolution.

-

Dilution to Volume: Once the standard is fully dissolved, bring the flask to the final volume of 100 mL with the same solvent. Ensure the meniscus is aligned with the calibration mark.

-

Homogenization: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.

-

Calculation of Exact Concentration: Calculate the exact concentration of the stock solution based on the actual weight of the standard and its purity.

-

Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000

-

-

Storage and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.

Protocol 2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for use in creating calibration curves or for spiking samples.

-

Intermediate Stock Solution (Optional but Recommended): To minimize errors associated with small volume transfers, it is good practice to first prepare an intermediate stock solution (e.g., 10 µg/mL).

-

To prepare a 10 µg/mL intermediate solution from a 100 µg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

-

-

Serial Dilutions: Prepare a series of working standards by serially diluting the stock or intermediate stock solution. The table below provides an example of a dilution scheme to prepare a range of working standards.

| Target Concentration (ng/mL) | Volume of 10 µg/mL Intermediate Stock (µL) | Final Volume (mL) | Dilution Solvent |

| 1000 | 100 | 1 | Acetonitrile |

| 500 | 50 | 1 | Acetonitrile |

| 250 | 25 | 1 | Acetonitrile |

| 100 | 100 (of 1 µg/mL) | 1 | Acetonitrile |

| 50 | 50 (of 1 µg/mL) | 1 | Acetonitrile |

| 10 | 10 (of 1 µg/mL) | 1 | Acetonitrile |

| 1 | 100 (of 10 µg/mL) | 10 | Acetonitrile |

Note: The concentrations of working standards should be chosen to bracket the expected concentration range of the analyte in the samples.

-

Storage and Labeling: As with the stock solution, store working standards in properly labeled amber vials at -20°C. Working solutions, especially at lower concentrations, may have shorter stability and should be prepared fresh more frequently.

Solution Stability

The stability of standard solutions is critical for generating reliable analytical data. While specific stability data for this compound solutions are not extensively published, general guidelines for deuterated pesticide standards suggest the following:

-

Stock Solutions (High Concentration): When stored in a well-sealed amber vial at -20°C or below, stock solutions are generally stable for at least 6 months to a year.

-

Working Solutions (Low Concentration): Lower concentration working standards are more susceptible to degradation and adsorption to container walls. It is recommended to prepare these solutions fresh from the stock solution as needed, or at a minimum, on a weekly or monthly basis depending on the analytical sensitivity required.

-

Solvent Choice: The choice of solvent can impact stability. Acetonitrile and methanol are common and suitable solvents for storing this compound standards.

Application in Analytical Methods

This compound is primarily used as an internal standard for the quantification of Metolachlor and related compounds in various matrices, including environmental samples (water, soil) and agricultural products.

Typical Concentration in Final Extract: For methods such as LC-MS/MS, a common final concentration of the internal standard in the sample extract to be injected is in the range of 1 to 10 ng/mL.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the preparation of this compound standard solutions.

Caption: Preparation of this compound Stock Solution.

Caption: Preparation of Working Standard Solutions.

References

Application Note: High-Throughput Analysis of Metolachlor in Environmental and Agricultural Matrices using LC-MS/MS with Metolachlor-d6 Internal Standard

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Metolachlor in various matrices, including water, soil, and plant tissues. The protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Metolachlor-d6 as an internal standard to ensure accuracy and precision. The described methodologies for sample preparation, including Solid Phase Extraction (SPE) for water samples and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach for solid matrices, are optimized for high throughput and excellent recovery. This method is suitable for environmental monitoring, food safety testing, and agricultural research.

Introduction

Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its presence in the environment and in agricultural products to ensure regulatory compliance and assess potential ecological and human health impacts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

This protocol is adapted for the extraction of Metolachlor from ground and surface water.

Materials:

-

C18 or Oasis HLB SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound internal standard spiking solution

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To a 50 mL water sample, add the this compound internal standard and vortex to mix.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the entire 50 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

This protocol is a general guideline for the extraction of Metolachlor from soil and various plant materials.

Materials:

-

Homogenizer or high-speed blender

-

50 mL centrifuge tubes

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate

-

This compound internal standard spiking solution

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the this compound internal standard.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

Take an aliquot of the cleaned extract for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Role |

| Metolachlor | 284.1 | 176.2 | 15 | 50 | Quantifier |

| Metolachlor | 284.1 | 134.1 | 25 | 50 | Qualifier |

| This compound | 290.1 | 182.2 | 15 | 50 | Quantifier |

| This compound | 290.1 | 140.1 | 25 | 50 | Qualifier |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Metolachlor using an LC-MS/MS method with an internal standard.

| Parameter | Water Matrix | Soil Matrix | Plant Matrix |

| Limit of Detection (LOD) | 0.01 µg/L | 1 µg/kg | 1 µg/kg |

| Limit of Quantification (LOQ) | 0.05 µg/L | 5 µg/kg | 5 µg/kg |

| Linearity (r²) | >0.995 | >0.995 | >0.99 |

| Recovery (%) | 92-108% | 85-110% | 80-115% |

| Precision (RSD%) | <10% | <15% | <15% |

Visualizations

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Metolachlor Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metolachlor is a widely used herbicide belonging to the chloroacetamide class.[1] Its extensive use has led to concerns about its presence in various environmental matrices, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a crucial sample preparation technique that serves to concentrate the analyte of interest and remove interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3][4] These application notes provide detailed protocols for the SPE cleanup of metolachlor in water and soil samples.

I. Quantitative Data Summary

The following table summarizes the quantitative performance data from various SPE methods for metolachlor analysis.

| Matrix | SPE Sorbent | Analytical Method | Fortification Levels | Average Recovery (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |